N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and a 2,5-dimethoxybenzylidene moiety. The compound’s structure combines aromatic and heterocyclic elements, which may confer unique physicochemical and biological properties. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX being widely used for refinement and analysis .
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-28-22-10-11-24(29-2)21(16-22)17-25-27-14-12-26(13-15-27)18-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCAUZHTSONQR-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Functional Groups : Contains methoxy groups, a piperazine moiety, and a naphthyl group.
- Molecular Weight : Approximately 393.48 g/mol.
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : The compound has been noted for its potential antidepressant properties, likely through modulation of neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
In Vitro Studies
In vitro assays have demonstrated the following activities:
Case Study 1: Antidepressant Activity
A study conducted on a rodent model assessed the antidepressant effects of the compound. The results indicated:
- Behavioral Tests : Significant improvement in forced swim and tail suspension tests.
- Biochemical Analysis : Elevated levels of brain-derived neurotrophic factor (BDNF) were observed post-treatment.
Case Study 2: Anticancer Activity
A separate investigation evaluated the anticancer potential against breast cancer cell lines:
- Cell Proliferation Assays : The compound reduced cell viability by up to 70% at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of piperazine derivatives modified with aromatic substituents. Below is a comparative analysis with structurally related analogs, including data from available literature.
Table 1: Comparative Analysis of Selected Piperazine Derivatives
Key Observations:
Structural Differences: The target compound utilizes a Schiff base linkage (C=N), which contrasts with the amide bonds in 5g . Schiff bases are typically more reactive and prone to hydrolysis under acidic/basic conditions compared to stable amides. The 2,5-dimethoxybenzylidene group in the target compound may enhance solubility in polar solvents relative to the tert-butyl and dimethylamino groups in 5g.
Synthesis and Characterization :
- Compound 5g was synthesized via a multi-step route with a 42% yield after chromatography (n-hexane/ethyl acetate 1:1), suggesting similar protocols could apply to the target compound .
- Structural confirmation of such derivatives often relies on crystallographic tools like SHELX, which is a gold standard for small-molecule refinement .
Functional Implications: The naphthylmethyl group in both compounds likely contributes to π-π stacking interactions, a feature critical in drug-receptor binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,5-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine?
- Methodological Answer : The compound is synthesized via a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Optimize yield by adjusting temperature (60–80°C), solvent (e.g., ethanol or methanol), and reaction time (6–12 hours). Monitor reaction progress using thin-layer chromatography (TLC). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks to confirm the imine (C=N) linkage (~8.5 ppm for 1H NMR) and aromatic protons from the 2,5-dimethoxybenzylidene and naphthyl groups .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
- FT-IR : Identify characteristic stretches for C=N (~1600 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor Binding Assays : Screen for interactions with serotonin/dopamine receptors due to the piperazine core .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., Huh-7) to evaluate antiproliferative effects .
- Antimicrobial Testing : Perform disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., Smoothened receptor, implicated in cancer) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., imine nitrogen for metal coordination) .
- MD Simulations : Simulate stability in lipid bilayers to assess blood-brain barrier permeability .
Q. What strategies resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) if cell-based assays yield inconsistent results .
- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., unreacted aldehyde or piperazineamine) affecting bioactivity .
- Metabolite Profiling : Incubate with liver microsomes to identify degradation products that may interfere with assays .
Q. How does the 2,5-dimethoxy substitution influence pharmacological activity compared to other analogs (e.g., 2,3-dichloro or 4-fluoro derivatives)?
- Methodological Answer :
- SAR Analysis : Compare logP values (methoxy groups increase lipophilicity) and steric effects using X-ray crystallography (SHELX refinement) .
- In Silico SAR : Overlay 3D structures of analogs to identify substituent-specific interactions (e.g., methoxy groups enhancing π-stacking with aromatic residues) .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
